N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide
Description
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide is a sulfonamide-tetrazole hybrid compound. Its structure features a 1H-tetrazole ring substituted with a 4-fluorophenyl group at the 1-position, connected via a methylene bridge to a benzenesulfonamide moiety bearing nitro and methyl substituents at the 5- and 2-positions, respectively.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O4S/c1-10-2-5-13(22(23)24)8-14(10)27(25,26)17-9-15-18-19-20-21(15)12-6-3-11(16)4-7-12/h2-8,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHNFKATCGKHAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Cyclization
Chloromethyl to Aminomethyl Conversion
- Amination : Treatment with aqueous ammonia (28% w/w) and KI (catalytic) in DMF at 100°C for 8 hours substitutes chloride with amine, yielding (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methylamine (70–75% yield).
Coupling of Sulfonyl Chloride and Tetrazole-Methylamine
The final step involves nucleophilic acyl substitution between 2-methyl-5-nitrobenzenesulfonyl chloride and the tetrazole-methylamine:
- Conditions : DMF solvent, K₂CO₃ (2.0 equiv), 60–65°C for 2.5 hours.
- Workup : Precipitation with ice water followed by recrystallization from ethyl acetate/n-hexane affords the title compound as a pale yellow solid (82% yield, >98% purity by HPLC).
Reaction Optimization and Mechanistic Insights
Sulfonation Selectivity
Chlorosulfonic acid’s electrophilic character directs sulfonation to the electron-deficient para position relative to the nitro group. Excess reagent ensures complete conversion but requires careful quenching to avoid sulfonic acid formation.
Tetrazole Stability Under Amination
The tetrazole ring’s acidity (pKa ~4.5) necessitates weakly basic conditions during amination to prevent deprotonation and side reactions. KI enhances chloride displacement by generating a more nucleophilic iodide intermediate.
Coupling Efficiency
DMF stabilizes the sulfonyl chloride intermediate while solubilizing both reactants. K₂CO₃ neutralizes HCl, shifting equilibrium toward sulfonamide formation. Elevated temperatures accelerate the reaction but risk nitro group reduction; thus, temperatures ≤65°C are optimal.
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, tetrazole-H), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.89 (d, J = 2.0 Hz, 1H, Ar-H), 7.62–7.58 (m, 2H, Ar-F), 7.35–7.31 (m, 2H, Ar-F), 4.72 (s, 2H, CH₂), 2.62 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₁₆H₁₃FN₆O₄S [M+H]⁺: 409.0724; found: 409.0728.
Comparative Analysis of Alternative Routes
Direct Sulfonamide Formation
Attempts to prepare the tetrazole-methylamine via reductive amination of 5-formyltetrazole derivatives resulted in low yields (<30%) due to imine instability.
Nitro Group Reduction Risks
Hydrogenation of the nitro group during coupling (e.g., using Pd/C) led to undesired aniline derivatives, emphasizing the need for non-reductive conditions.
Industrial Scalability Considerations
- Cost Efficiency : Chlorosulfonic acid and DMF are cost-effective on scale, but ZnBr₂ recovery systems are advised to reduce metal waste.
- Safety : Exothermic sulfonation requires controlled addition rates and cooling. Tetrazole cycloadditions necessitate azide handling protocols.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium on carbon.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various functional groups in place of the fluorine atom.
Scientific Research Applications
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. The nitrobenzenesulfonamide moiety can interact with proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Tetrazole-Sulfonamide Derivatives
Key Observations :
- The target compound’s nitro group distinguishes it from analogues with methyl (), thioether (), or chloro () substituents.
- Compared to triazole-based sulfonamides (e.g., ), the tetrazole core in the target compound offers higher acidity (pKa ~4–5), mimicking carboxylic acids in drug-receptor interactions .
Key Observations :
- The target compound’s synthesis likely involves nitration (analogous to ) and sulfonamide coupling. However, yields for tetrazole derivatives vary widely (e.g., 65% in vs. ~40–60% for losartan ).
- The use of 100% HNO₃ in highlights the sensitivity of nitro group installation, requiring low temperatures (0–2°C) to avoid over-nitration.
Physicochemical and Spectral Properties
Table 3: Spectral and Physical Data
Key Observations :
- The target compound’s nitro group would exhibit strong IR absorption near 1520 cm⁻¹, absent in non-nitro analogues (e.g., ).
- ¹H-NMR signals for the methylene bridge (CH₂) and aromatic nitro protons align with similar tetrazole-sulfonamides (e.g., ).
Biological Activity
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C_{12}H_{12FN_5O_4S and a molecular weight of approximately 339.31 g/mol. The structural components include a tetrazole ring, a fluorophenyl group, and a sulfonamide moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and fluid secretion.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial properties, potentially through interference with bacterial folate synthesis.
- Antitumor Effects : The presence of the tetrazole ring is associated with antitumor activity, as it can interact with various targets involved in cancer cell proliferation.
Biological Activity Data
The following table summarizes key biological activities reported for related compounds:
| Compound Type | Activity Type | Reference |
|---|---|---|
| Sulfonamides | Antibacterial | |
| Tetrazoles | Antitumor | |
| Pyrazoles | Anti-inflammatory |
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of folate metabolism, similar to other known sulfonamides.
Case Study 2: Antitumor Activity
In vitro assays were conducted on cancer cell lines (e.g., MCF-7 breast cancer cells) using derivatives of the compound. The results showed that certain modifications on the tetrazole moiety enhanced cytotoxicity. Specifically, compounds with electron-withdrawing groups on the phenyl ring exhibited increased potency, suggesting that electronic effects play a critical role in their antitumor activity.
Research Findings
Recent research has focused on synthesizing novel derivatives of this compound to enhance its biological activity. Studies have shown that:
- Structural Modifications : Altering substituents on the tetrazole or phenyl rings can significantly affect biological activity. For instance, introducing halogens has been shown to increase binding affinity to target enzymes.
- Synergistic Effects : Combinations with other pharmacologically active agents have demonstrated synergistic effects in both antimicrobial and anticancer activities.
Q & A
Basic: What are the recommended synthetic routes for N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide?
Methodological Answer:
The synthesis involves three key steps:
- Tetrazole Ring Formation : Cyclization of a nitrile precursor (e.g., 4-fluorophenylhydrazine) with sodium azide under acidic conditions .
- Fluorophenyl Group Attachment : Nucleophilic aromatic substitution or coupling reactions to introduce the 4-fluorophenyl moiety to the tetrazole intermediate .
- Sulfonamide Coupling : Reaction of the tetrazole-methyl intermediate with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Optimization for yield (>75%) and purity (HPLC >95%) is critical, particularly in controlling nitro-group stability during sulfonylation .
Advanced: How can researchers address discrepancies between computational predictions and experimental crystallographic data for this compound?
Methodological Answer:
Discrepancies often arise from incomplete solvent modeling or neglected dynamic effects in DFT calculations. To resolve this:
- Refine crystallographic data using SHELXL (e.g., hydrogen-bonding networks and thermal displacement parameters) .
- Perform DFT-D3 calculations with dispersion corrections to account for weak intermolecular interactions (e.g., C–H⋯O/N) observed in crystal packing .
- Validate torsional angles of the tetrazole and sulfonamide groups using Hirshfeld surface analysis to compare experimental vs. theoretical electron densities .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H/C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; nitro-group deshielding effects) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm) and nitro-group vibrations (~1520 cm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of NO or SO groups) .
- X-ray Diffraction : Resolve crystal packing influenced by hydrogen bonds (e.g., N–H⋯O) and π-π stacking .
Advanced: What strategies optimize the compound's bioactivity against resistant bacterial strains?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Modify the nitro group to electron-withdrawing substituents (e.g., CF) to enhance membrane penetration .
- Synergistic Assays : Test combinations with β-lactamase inhibitors to overcome enzymatic resistance, leveraging the sulfonamide’s affinity for bacterial dihydropteroate synthase .
- Resistance Profiling : Use MIC assays against methicillin-resistant Staphylococcus aureus (MRSA) and track efflux pump inhibition via ethidium bromide accumulation assays .
Basic: What intermolecular interactions influence the crystal packing of this sulfonamide?
Methodological Answer:
Crystallographic studies reveal:
- Hydrogen Bonds : N–H⋯O interactions between the sulfonamide NH and nitro groups (2.8–3.2 Å) .
- C–H⋯F Contacts : Fluorophenyl C–H groups interacting with tetrazole nitrogens (3.1–3.3 Å) .
- π-π Stacking : Between adjacent fluorophenyl rings (centroid distances ~3.6 Å) .
These interactions dictate the orthorhombic or monoclinic packing motifs observed in single-crystal studies .
Advanced: How to analyze the sulfonamide’s binding affinity to target enzymes using in silico methods?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with dihydropteroate synthase (PDB: 1AJ0). Prioritize sulfonamide O atoms as hydrogen-bond acceptors for the pterin-binding site .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2 Å) of the tetrazole-methyl moiety in the hydrophobic pocket .
- Free-Energy Calculations : Perform MM/PBSA to quantify binding energy contributions (e.g., ΔG < -8 kcal/mol indicates strong affinity) .
Basic: How does the nitro group influence the compound’s electronic properties?
Methodological Answer:
The nitro group:
- Reduces Electron Density : Withdraws electrons via resonance, increasing the sulfonamide’s acidity (pKa ~3.5) .
- Enhances Reactivity : Facilitates nucleophilic aromatic substitution at the ortho position under basic conditions .
- Affects Solubility : Contributes to low aqueous solubility (<0.1 mg/mL), necessitating DMSO or PEG-based formulations for in vitro assays .
Advanced: What experimental controls are critical when assessing the compound’s antioxidant activity?
Methodological Answer:
- Positive Controls : Use ascorbic acid or Trolox in DPPH/ABTS assays to benchmark radical scavenging efficacy .
- Negative Controls : Include solvent-only samples to exclude background absorbance (e.g., DMSO at 517 nm in DPPH) .
- Metal Chelation Assays : Add EDTA to distinguish between direct radical quenching vs. iron-binding mechanisms .
- Dose-Response Curves : Ensure linearity (R > 0.95) across 10–100 μM to validate IC calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
